(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol , also known by its IUPAC name 1,2,3,4-tetrahydro-3-isoquinolinylmethanol , is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is a solid and is typically stored in a dark place, sealed, and kept dry .
Physical And Chemical Properties Analysis
- Safety Information : Classified as a Warning substance. Precautions include avoiding skin and eye contact. Refer to the provided MSDS for detailed safety instructions.
Scientific Research Applications
1. Synthesis of Calycotomine Enantiomers
(Schönstein, Forró, & Fülöp, 2013) explored the synthesis of both enantiomers of calycotomine, utilizing (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as an intermediate. This process involved the asymmetric O-acylation of N-Boc-protected (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, exhibiting high enantioselectivity.
2. Optically Active Isoquinoline Derivatives
In the study by (Gzella et al., 2002), optically active derivatives of tetrahydroisoquinoline, specifically 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline, were examined. Their absolute configurations were confirmed, which is crucial for understanding the stereoselective properties of these compounds.
3. Intermediate for Organic Synthesis
A novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, using (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as an intermediate, was developed by (Ta, 2013). This highlights the role of this compound as a valuable intermediate in organic synthesis.
4. Isolation from Calycotome Villosa
(El Antri et al., 2004) isolated two tetrahydroisoquinoline alkaloids from Calycotome Villosa, including a variant of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This demonstrates its natural occurrence and potential for extraction from plant sources.
5. Chromatographic Analysis of Isoquinolines
The work of (Inoue, Matsubara, & Tsuruta, 2008) involved developing a high-performance liquid chromatographic method for analyzing tetrahydroisoquinolines. This research aids in the analytical chemistry of compounds like (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
6. Lipophilicity Study
A study on the lipophilicity of amide derivatives of α-(1,2,3,4-tetrahydroisoquinolin-2-yl)-γ-hydroxybutyric acid by (Więckowski et al., 2007) provides insight into the physicochemical properties of related tetrahydroisoquinoline compounds.
7. Impact on Lipid Dynamics
Research by (Nguyen et al., 2019) explored the effects of methanol on lipid dynamics. While not directly studying (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, this research provides context for understanding the behavior of methanol derivatives in biological systems.
8. Anticancer Agents Synthesis
(Redda, Gangapuram, & Ardley, 2010) synthesized analogs of tetrahydroisoquinoline, noting its presence in biologically active molecules and potential as anticancer agents.
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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